molecular formula C13H17N3O2 B6431685 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide CAS No. 61220-98-2

2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide

Cat. No.: B6431685
CAS No.: 61220-98-2
M. Wt: 247.29 g/mol
InChI Key: GODLAISLBYYNAD-UVTDQMKNSA-N
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Description

The compound “2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide” appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring both amine and ether functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the extent of our knowledge about it. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for its potential use in medicine, industry, or other fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide involves the condensation of morpholine-4-carboxylic acid hydrazide with benzaldehyde followed by cyclization with acetic anhydride.", "Starting Materials": [ "Morpholine-4-carboxylic acid hydrazide", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1 equivalent of morpholine-4-carboxylic acid hydrazide in ethanol.", "Step 2: Add 1 equivalent of benzaldehyde to the solution and stir for 30 minutes at room temperature.", "Step 3: Add 1 equivalent of sodium acetate to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with ethanol.", "Step 5: Dissolve the solid in acetic anhydride and heat the solution to reflux for 2 hours.", "Step 6: Cool the solution to room temperature and add water to precipitate the product.", "Step 7: Filter the solid and wash with water to obtain the final product." ] }

CAS No.

61220-98-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17N3O2/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10-

InChI Key

GODLAISLBYYNAD-UVTDQMKNSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2

SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2

solubility

= [ug/mL]

Origin of Product

United States

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